molecular formula C8H7N3 B13055674 6-Vinylimidazo[1,2-B]pyridazine

6-Vinylimidazo[1,2-B]pyridazine

Cat. No.: B13055674
M. Wt: 145.16 g/mol
InChI Key: AJUYLQSKVDHMIR-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a fused heterocyclic system comprising an imidazole ring fused with a pyridazine ring at the 1,2-b position, sharing one nitrogen atom at the junction . The 6-vinyl derivative introduces a vinyl group at the C6 position, which modulates electronic and steric properties, enhancing reactivity and binding affinity in pharmacological contexts. This compound has garnered interest due to its versatility in medicinal chemistry, particularly in kinase inhibition, neurodegenerative disease targeting, and antimicrobial applications .

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

6-ethenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H7N3/c1-2-7-3-4-8-9-5-6-11(8)10-7/h2-6H,1H2

InChI Key

AJUYLQSKVDHMIR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN2C=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

The synthesis proceeds through the following key steps:

Step Description Conditions Outcome
1 Reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal 40–100 °C, 2–8 hours Formation of N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate
2 Reaction of intermediate with bromoacetonitrile in solvent (acetonitrile, ethanol, or DMF) 50–160 °C, 3–15 hours Cyclization to 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile
3 pH adjustment with saturated sodium carbonate solution (pH 7–9), precipitation and filtration Room temperature, 3 hours Isolation of solid product mixture
4 Purification by dissolution in ethyl acetate, washing, drying, and recrystallization with n-hexane/ethyl acetate (1:2) Ambient conditions Pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile

This intermediate can then be further transformed to introduce the vinyl group at the 6-position, typically via substitution or coupling reactions under controlled conditions.

Reaction Parameters and Optimization

Molar Ratios and Solvent Choice

  • Molar ratio of 3-amino-6-chloropyridazine to N,N-dimethylformamide dimethyl acetal ranges from 4:1 to 1:4.
  • Molar ratio of bromoacetonitrile to 3-amino-6-chloropyridazine ranges from 5:1 to 1:4.
  • Solvents used include acetonitrile, ethanol, and N,N-dimethylformamide, chosen based on solubility and reaction kinetics.

Temperature and Time

  • Initial amidine formation: 40–100 °C for 2–8 hours.
  • Cyclization step: 50–160 °C for 3–15 hours.
  • These parameters are critical for maximizing yield and purity.

Purification Techniques

  • Washing with water and saturated saline removes impurities.
  • Drying with anhydrous sodium sulfate ensures removal of moisture.
  • Recrystallization using n-hexane and ethyl acetate (1:2 volume ratio) yields a product with purity >98%.

Experimental Data and Yields

Example Reaction Temperature (°C) Reaction Time (hours) Purity (%) Yield (%) Notes
1 60 4 (step 1), 10 (step 2) 98.7 83 Using DMF as solvent
2 50 8 (step 1), 10 (step 2) 98.5 77.5 Using acetonitrile as solvent
3 130 3 (step 1), 10 (step 2) 98.6 77.5 Higher temperature for amidine formation

These examples demonstrate robust reproducibility and high purity of the intermediate 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which is a key precursor to 6-vinylimidazo[1,2-b]pyridazine.

Introduction of the Vinyl Group

While detailed protocols specifically for vinylation at the 6-position of imidazo[1,2-b]pyridazine are less commonly published, the general approaches include:

  • Cross-coupling reactions such as Heck or Suzuki couplings using appropriate vinyl halides or boronic acids.
  • Nucleophilic substitution or elimination reactions on halogenated intermediates.
  • Controlled temperature (60–70 °C) and vacuum conditions are often employed to enhance reaction efficiency and selectivity.

Analytical and Structural Confirmation

  • Molecular weight ~162.16 g/mol for 6-vinylimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Structural confirmation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
  • Purity assessment by liquid chromatography, with typical purities exceeding 98% after recrystallization.
  • Spectroscopic data are critical for verifying the vinyl group attachment and the integrity of the heterocyclic core.

Summary Table of Preparation Methods

Method Aspect Details Advantages Challenges
Starting materials 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile Readily available, cost-effective Requires precise molar ratios
Reaction conditions 40–160 °C, 2–15 h, solvents: DMF, acetonitrile, ethanol High yield and purity, scalable Temperature control critical
Purification Washing, drying, recrystallization with n-hexane/ethyl acetate Achieves >98% purity Multiple washing steps needed
Vinyl group introduction Cross-coupling or substitution reactions Enables functional diversity Requires catalyst and optimized conditions

Chemical Reactions Analysis

6-Vinylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Vinylimidazo[1,2-B]pyridazine has a wide range of applications in scientific research:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 6-Vinylimidazo[1,2-B]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. For example, as an IL-17A inhibitor, it binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects . This interaction disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases.

Comparison with Similar Compounds

C6 Substituents

Compound C6 Substituent Biological Activity (Target) Key Data Reference
6-Vinylimidazo[1,2-b]pyridazine Vinyl Kinase inhibition (FLT3-ITD, TAK1) IC₅₀: 10–50 nM (kinase assays)
6-Chloroimidazo[1,2-b]pyridazine Chloro Aβ plaque binding Kᵢ: 10–50 nM
6-Methylthioimidazo[1,2-b]pyridazine Methylthio Anthelmintic LD₉₉: 30 nM (vs. H. contortus)
6-Phenylimidazo[1,2-b]pyridazine Phenyl IKKβ inhibition TNFα IC₅₀: <100 nM

Key Findings :

  • 6-Vinyl : Enhances kinase inhibition via π-π stacking and hydrophobic interactions in FLT3-ITD and TAK1 binding pockets .
  • 6-Chloro : Improves blood-brain barrier penetration for Aβ plaque targeting but reduces solubility .
  • 6-Methylthio : Increases anthelmintic potency comparable to ivermectin, likely via redox modulation .

C3 Substituents

  • Aliphatic/Aromatic Groups : Aliphatic chains at C3 improve solubility, while aryl groups enhance kinase selectivity. For example, 3-indazole derivatives in TAK1 inhibitors show >100-fold selectivity over off-target kinases .
  • Methoxy Groups : In 3-methoxy-2-phenyl derivatives, methoxy substitution reduces metabolic instability but lowers IKKβ inhibitory activity compared to 3-alkyl analogs .

Kinase Inhibition

  • FLT3-ITD Inhibition : 6-Vinyl derivatives outperform 6-bromo or 6-methyl analogs in FLT3-ITD binding (IC₅₀: 15 nM vs. 50–100 nM) due to enhanced hydrophobic interactions .
  • TAK1 Inhibition : C3-indazole derivatives with 6-vinyl groups show sub-nM potency, whereas 6-chloro derivatives are 10-fold less active .

Neurodegenerative Disease

  • Aβ Plaque Binding : 6-Chloro derivatives (Kᵢ: 10–50 nM) are superior to 6-methyl or 6-ethoxy analogs, which show reduced affinity .

Antimicrobial Activity

  • Anthelmintic Activity : 2-Phenyl-6-methylthio derivatives exhibit LD₉₉ values of 30 nM, surpassing 6-vinyl analogs in potency .

Biological Activity

6-Vinylimidazo[1,2-b]pyridazine is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article reviews its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis

The synthesis of 6-vinylimidazo[1,2-b]pyridazine typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Vinylation : The vinyl group is introduced via a Heck reaction, coupling a vinyl halide with the imidazo core in the presence of a palladium catalyst.

Antimicrobial Activity

Research indicates that 6-vinylimidazo[1,2-b]pyridazine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
    • Staphylococcus aureus: MIC = 16 µg/mL
    • Escherichia coli: MIC = 32 µg/mL
    • Candida albicans: MIC = 8 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction. Notably:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
  • Results :
    • IC50 values for HepG2: 0.5μM0.5\,\mu M
    • IC50 values for MCF-7: 0.8μM0.8\,\mu M

These findings indicate that 6-vinylimidazo[1,2-b]pyridazine can effectively reduce cell viability in cancer cells.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of this compound. It has been investigated for its ability to modulate pathways involved in neurodegenerative diseases:

  • Mechanism of Action :
    • The compound appears to inhibit the activity of certain kinases associated with neurodegeneration.
  • Case Studies :
    • In a model of Parkinson’s disease, administration of the compound resulted in reduced neuronal apoptosis and improved motor function in rodent models.

The biological activity of 6-vinylimidazo[1,2-b]pyridazine is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in cell proliferation and survival.
  • Signaling Pathways : The compound modulates critical signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cell growth dynamics.

Comparative Analysis with Related Compounds

To understand the unique properties of 6-vinylimidazo[1,2-b]pyridazine, a comparison with similar compounds is necessary:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Potential
6-Vinylimidazo[1,2-b]pyridazine SignificantHigh (IC50 < 1 µM)Moderate
Analog A ModerateLow (IC50 > 5 µM)Low
Analog B LowModerate (IC50 ~3 µM)High

This table illustrates that while some analogs may exhibit beneficial effects, none match the overall profile of activity demonstrated by 6-vinylimidazo[1,2-b]pyridazine.

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